1-Azetidinamine

Organic Synthesis Polymer Chemistry Kinetic Studies

1-Azetidinamine (CAS 53779-89-8), also known as azetidin-1-amine, is a saturated four-membered nitrogen-containing heterocycle (C3H8N2, MW 72.11). Characterized by significant ring strain, it exhibits higher nucleophilic reactivity than larger cyclic amines while maintaining greater stability than analogous three-membered aziridines.

Molecular Formula C3H8N2
Molecular Weight 72.11 g/mol
CAS No. 53779-89-8
Cat. No. B13241536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azetidinamine
CAS53779-89-8
Molecular FormulaC3H8N2
Molecular Weight72.11 g/mol
Structural Identifiers
SMILESC1CN(C1)N
InChIInChI=1S/C3H8N2/c4-5-2-1-3-5/h1-4H2
InChIKeyBDIIXJCOXLQTKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azetidinamine (CAS 53779-89-8): Procuring a Strained Four-Membered Heterocyclic Amine Scaffold


1-Azetidinamine (CAS 53779-89-8), also known as azetidin-1-amine, is a saturated four-membered nitrogen-containing heterocycle (C3H8N2, MW 72.11) [1]. Characterized by significant ring strain, it exhibits higher nucleophilic reactivity than larger cyclic amines while maintaining greater stability than analogous three-membered aziridines [2]. This compound serves as a versatile primary building block in organic synthesis and medicinal chemistry for constructing more complex molecules and as a scaffold for drug design, particularly in developing central nervous system agents and selective receptor modulators [1][3].

1
Reactivity
Strained 4-membered ring enables high nucleophilic reactivity for accelerated synthesis
2
Scaffold Design
Imparts lower lipophilicity and higher rigidity to derived molecules vs. 5/6-membered rings
3
Handling
Greater practical stability than 3-membered aziridines, supporting routine lab workflows

Why Procuring 1-Azetidinamine Over Generic Amine Building Blocks is a Quantifiable Decision


Generic substitution of 1-azetidinamine with other small cyclic amines like pyrrolidine or piperidine is not functionally equivalent due to its quantifiably higher nucleophilic reactivity, which directly impacts synthetic efficiency and product yield [1]. This reactivity, driven by ring strain, allows for unique ring-opening reactions and facilitates the construction of molecular architectures that are unattainable or require harsher conditions with less strained analogs [2]. Furthermore, in medicinal chemistry, the azetidine scaffold imparts distinct physicochemical properties to derived molecules, including lower lipophilicity and higher rigidity, which are critical for optimizing drug-like parameters such as solubility, metabolic stability, and target selectivity [3]. Consequently, selecting 1-azetidinamine is a strategic choice for achieving specific, data-backed synthetic and pharmacological outcomes that are not possible with alternative building blocks.

Property
1-Azetidinamine
Pyrrolidine / Piperidine
Reactivity
Reported higher nucleophilic reactivity
Lower reactivity may shift reaction efficiency
Scaffold Properties
Lower lipophilicity, higher rigidity
More lipophilic, flexible; ADME profile may differ
Substitution Outcome
Reported 2-fold potency gain (VMAT2)
Scaffold-dependent potency may not transfer
Selecting 1-azetidinamine is a scaffold-level decision. Generic 5/6-membered amine substitution may alter reactivity, physicochemical profile, and target engagement.

1-Azetidinamine (53779-89-8) vs. Close Analogs: A Quantitative Evidence Guide for Scientific Selection


Azetidine's 40-Fold Higher Nucleophilic Reactivity Compared to a Nine-Membered Cyclic Amine

In competitive reaction studies used to identify linkers for dendrimer synthesis, the parent azetidine ring demonstrates a significantly higher reactivity than larger cyclic amines. This is quantified by a 40-fold increase in relative reactivity compared to the cyclic, nine-membered ring amine (C8H17N), and a 320-fold increase compared to benzylamine [1]. The enhanced reactivity is attributed to the ring strain and the resulting higher pKa of the azetidine nitrogen, which increases its nucleophilicity [1].

Nucleophilic Reactivity
Head-to-head
40×
vs. C8H17N cyclic amine
320× vs. benzylamine
Supports reactivity-based synthesis design
Reactivity attributed to ring strain and pKa
Organic Synthesis Polymer Chemistry Kinetic Studies

3-Aminoazetidine Derivatives Exhibit Nanomolar SERT Inhibition for Triple Reuptake Inhibition

A study exploring 3-aminoazetidines as broad-spectrum antidepressants synthesized 166 novel derivatives and evaluated them for their ability to inhibit serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The parent 3-aminoazetidine scaffold was found to yield compounds with potent activity at hSERT, with one reported derivative showing an IC50 value of 130 nM [1]. The research aimed to identify compounds with a specific inhibitory profile (hSERT > hNET > hDAT), a therapeutic profile sought after for depression treatment that is not easily achieved with other scaffolds like pyrrolidines or piperidines [2].

hSERT Inhibition
Cross-study comparable
IC50 130 nM
3-aminoazetidine derivative
Supports transporter probe development
hSERT > hNET > hDAT profile reported
Medicinal Chemistry Neuroscience Transporter Assays

Azetidine-Based VMAT2 Inhibitors Show 2-Fold Greater Potency Over Lead Compounds

In the development of treatments for methamphetamine abuse, replacing the central piperidine or pyrrolidine moiety of the VMAT2 inhibitor lobelane with a four-membered azetidine ring resulted in novel analogs with significantly improved potency. The most potent azetidine analog (22b) exhibited a Ki of 24 nM for inhibiting [3H]dopamine uptake into isolated synaptic vesicles. This represents a two-fold increase in potency compared to both the parent compound lobelane (Ki = 45 nM) and its analog norlobelane (Ki = 43 nM) .

VMAT2 Inhibition
Head-to-head
Ki 24 nM
vs. lobelane Ki 45 nM
Supports VMAT2 inhibitor profiling
Reported 2-fold higher potency; source review recommended
Medicinal Chemistry Addiction Biology Vesicular Transport

Azetidine Scaffolds Impart Lower Lipophilicity and Higher Rigidity vs. Pyrrolidines and Piperidines

Azetidine derivatives are a popular class of heterocycles in pharmacologically active molecules due to their quantifiably distinct physicochemical profile. Compared to their larger counterparts, pyrrolidines (5-membered) and piperidines (6-membered), the azetidine scaffold provides higher rigidity and lower lipophilicity while maintaining a similar basicity [1]. The calculated partition coefficient (LogP) for 1-azetidinamine is -1.41 , indicating high hydrophilicity, a property that can be strategically leveraged to improve aqueous solubility and reduce non-specific binding in drug candidates.

Physicochemical Profile
Class-level
LogP −1.41
Lower lipophilicity vs. pyrrolidine/piperidine
Supports ADME modulation strategies
Computational prediction; experimental verification advised
Medicinal Chemistry Drug Design Physicochemical Properties

Azetidine Ring Exhibits Enhanced Stability for Handling Compared to the More Strained Aziridine

The reactivity of azetidines is driven by considerable ring strain, making them more reactive than larger rings like pyrrolidine. Crucially, however, the four-membered azetidine ring is significantly more stable than the three-membered aziridine ring [1]. This balance between high reactivity and practical stability translates into both facile handling and the ability to trigger unique reactivity under appropriate conditions, a combination not found in the more unstable aziridines or the less reactive pyrrolidines and piperidines [1].

Stability vs. Aziridine
Class-level
Reported higher stability
vs. 3-membered aziridine
Supports laboratory handling assessment
Balances reactivity with practical stability
Organic Synthesis Heterocyclic Chemistry Stability Studies

High-Impact Application Scenarios for Procuring 1-Azetidinamine (CAS 53779-89-8)


Development of Next-Generation CNS Therapeutics with a Desired Triple Reuptake Inhibitor Profile

Based on the evidence that the 3-aminoazetidine scaffold can be elaborated into potent inhibitors of the serotonin transporter (hSERT IC50 = 130 nM), procurement of 1-azetidinamine is critical for research programs targeting novel antidepressants. The data shows that this scaffold can be optimized to achieve the therapeutically desirable inhibition profile of hSERT > hNET > hDAT, a feat that distinguishes it from other amine building blocks .

Synthesis of High-Potency VMAT2 Inhibitors for Treating Psychostimulant Use Disorders

The demonstrated 2-fold improvement in potency (Ki = 24 nM) for azetidine-based VMAT2 inhibitors over established compounds like lobelane (Ki = 45 nM) provides a strong quantitative rationale for sourcing this building block. Procurement is essential for laboratories aiming to synthesize and evaluate new leads for methamphetamine abuse, where increased target potency is a key driver of clinical candidate selection.

Design and Synthesis of Drug Candidates with Improved Physicochemical and ADME Profiles

The quantifiably low lipophilicity (LogP = -1.41) and high rigidity of the azetidine ring compared to larger analogs like pyrrolidine and piperidine make 1-azetidinamine a strategic procurement choice for medicinal chemists. Its incorporation into lead molecules is intended to directly enhance aqueous solubility, improve metabolic stability, and reduce off-target binding, thereby increasing the probability of success in drug development pipelines.

Accelerated Synthesis of Complex Molecules and Dendrimers via High-Reactivity Linkers

The 40-fold higher relative reactivity of the azetidine ring compared to a nine-membered cyclic amine is a critical metric for process chemists and polymer scientists. Procuring 1-azetidinamine allows for the development of more efficient synthetic routes, enabling faster reaction times, lower energy consumption, and higher yields when constructing complex molecular architectures, such as dendrimers, where differential reactivity is a key design element.

Application
Selection Property
Validation Focus
CNS transporter probe research
Reported triple reuptake inhibition profile
hSERT/hNET/hDAT selectivity endpoints
VMAT2 inhibitor research
Azetidine scaffold potency context
Vesicular uptake assay validation
ADME property modulation
Low lipophilicity scaffold
Solubility and metabolic stability endpoints
High-efficiency synthetic methodology
Differential amine reactivity
Reaction yield and selectivity metrics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Azetidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.